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Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein involved in a multitude of
cellular processes, including RNA metabolism and the DNA damage response (DDR).[1][2][3]
[4][5] Mutations in the MATR3 gene have been linked to neurodegenerative diseases such as
amyotrophic lateral sclerosis (ALS), making the study of its protein-protein interactions critical
for understanding disease mechanisms and developing potential therapeutic interventions.[6]
[7] Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique to
elucidate the Matrin 3 interactome. This document provides a detailed protocol for performing
Matrin 3 IP-MS experiments, along with an overview of its key interacting partners and the
pathways in which it functions.

Data Presentation
Quantitative Analysis of Matrin 3 Interacting Proteins

A key application of Matrin 3 IP-MS is the quantitative comparison of protein interactions
between wild-type (WT) and mutant forms of the protein, which can provide insights into
disease pathogenesis. The following table summarizes high-confidence interacting proteins
identified in a study by Boehringer et al. (2017), comparing WT Matrin 3 with the S85C ALS-
associated mutant. The data is presented as normalized spectral abundance factors (NSAF), a
label-free quantitative proteomics method.
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Note: The data presented here is a representative summary based on published findings and is
intended for illustrative purposes. For a complete dataset, please refer to the supplementary
materials of Boehringer et al., Scientific Reports, 2017.

Experimental Protocols
Detailed Methodology for FLAG-tagged Matrin 3
Immunoprecipitation

This protocol is adapted from established methods for FLAG-tag immunoprecipitation and is
suitable for the analysis of Matrin 3 protein-protein interactions.[8][9]

Materials:

e Cell Lines: HEK293T or NSC-34 cells expressing 3XxFLAG-tagged Matrin 3 (wild-type or
mutant).

e Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,
supplemented with protease and phosphatase inhibitor cocktails.

o Wash Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NacCl, 0.1% Triton X-100.
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Elution Buffer: 100 mM Glycine-HCI, pH 2.5 or 3xFLAG peptide solution (150 pg/mL in Wash
Buffer).

Neutralization Buffer: 1 M Tris-HCI, pH 8.5.

Antibodies: Anti-FLAG M2 affinity gel (e.g., Sigma-Aldrich).

Beads: Protein A/G magnetic beads.

Procedure:

e Cell Lysis:

Harvest cells and wash twice with ice-cold PBS.

o

[¢]

Resuspend the cell pellet in ice-cold Lysis Buffer.

[¢]

Incubate on ice for 30 minutes with occasional vortexing.

[e]

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
o Transfer the supernatant to a new pre-chilled tube.
e Immunoprecipitation:
o Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.
o Add the equilibrated affinity gel to the protein lysate.
o Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
e Washing:
o Pellet the affinity gel by gentle centrifugation (e.g., 1,000 x g for 1 minute).
o Carefully remove the supernatant.

o Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend
the beads and then pellet them.
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e Elution:

o Acid Elution: After the final wash, remove all supernatant. Add Elution Buffer to the beads
and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads
and immediately neutralize the supernatant with Neutralization Buffer.

o Peptide Elution: Resuspend the beads in Wash Buffer containing 3xFLAG peptide.
Incubate for 30-60 minutes at 4°C with gentle agitation. Pellet the beads and collect the
supernatant containing the eluted protein complex.

o Sample Preparation for Mass Spectrometry:

o The eluted proteins can be precipitated using methods such as trichloroacetic acid (TCA)
precipitation.

o The protein pellet is then washed with cold acetone and air-dried.

o The dried pellet is resuspended in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCI,
pH 8.5) for subsequent reduction, alkylation, and tryptic digestion.

Mass Spectrometry Analysis

 Instrumentation: A high-resolution mass spectrometer such as an Orbitrap Fusion Lumos or
a Q-Exactive HF (Thermo Fisher Scientific) is recommended.

o LC-MS/MS: Peptides are separated by reverse-phase liquid chromatography over a 60-120
minute gradient and analyzed by tandem mass spectrometry (MS/MS).

o Data Analysis: The raw mass spectra are processed using software such as Proteome
Discoverer, MaxQuant, or similar platforms.[8] Peptide identification is performed by
searching against a human protein database (e.g., UniProt/Swiss-Prot). Label-free
quantification methods like NSAF or intensity-based absolute quantification (iBAQ) can be
used for relative protein abundance measurements.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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